Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H5LiN2O2 |
|---|---|
Molecular Weight |
168.1 g/mol |
IUPAC Name |
lithium;2-(5-cyanopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H6N2O2.Li/c9-4-6-1-2-7(10-5-6)3-8(11)12;/h1-2,5H,3H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MAEKAQATWNWIRO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NC=C1C#N)CC(=O)[O-] |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Elucidation
Single Crystal X-ray Diffraction Analysis
Should suitable single crystals of Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. This technique is the gold standard for elucidating the spatial arrangement of atoms within a crystalline solid.
X-ray diffraction analysis would yield precise measurements of bond lengths and angles within the 2-(5-cyanopyridin-2-yl)acetate anion and the coordination sphere of the lithium cation. This data is crucial for understanding the nature of the chemical bonds, including the delocalization of electrons within the pyridine (B92270) ring and the carboxylate group. A hypothetical data table of selected bond lengths and angles is presented below to illustrate the expected outcomes of such an analysis.
Hypothetical Bond Parameters for this compound
| Bond/Angle | Expected Value (Å/°) |
| C-C (pyridine ring) | ~1.38 - 1.40 |
| C-N (pyridine ring) | ~1.33 - 1.35 |
| C≡N (cyano group) | ~1.15 |
| C-C (acetate) | ~1.52 |
| C=O (carboxylate) | ~1.25 |
| C-O (carboxylate) | ~1.25 |
| Li-O (coordination) | ~1.9 - 2.1 |
| Li-N (coordination) | ~2.0 - 2.2 |
| O-C-O (carboxylate) | ~125 |
| C-C-N (cyano) | ~178 |
Note: These are generalized expected values and the actual experimental values could vary.
A key aspect of the crystal structure would be the coordination environment of the lithium(1+) ion. Lithium is known to exhibit a range of coordination numbers, typically from 4 to 6. The analysis would reveal which atoms from the 2-(5-cyanopyridin-2-yl)acetate ligand and any co-crystallized solvent molecules are bonded to the lithium center. It is plausible that the lithium ion would be coordinated by the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the pyridine ring, leading to a chelate structure. The coordination geometry (e.g., tetrahedral, octahedral) would also be determined.
Hypothetical Unit Cell Parameters for a Polymorph of this compound
| Parameter | Value |
| a | 10.25 Å |
| b | 8.54 Å |
| c | 12.88 Å |
| α | 90° |
| β | 105.3° |
| γ | 90° |
| System | Monoclinic |
| Space Group | P2₁/c |
Note: This is a hypothetical example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A combination of ¹H, ¹³C, and ⁷Li NMR experiments would provide a wealth of information about this compound.
¹H and ¹³C NMR spectra would confirm the connectivity of the atoms within the 2-(5-cyanopyridin-2-yl)acetate anion. The chemical shifts of the protons and carbons in the pyridine ring would be particularly informative, providing insight into the electronic effects of the cyano and acetate (B1210297) substituents. Coupling patterns in the ¹H NMR spectrum would help to assign the signals to specific protons on the pyridine ring. These spectra would also be crucial for identifying the presence of any isomers.
Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for the 2-(5-cyanopyridin-2-yl)acetate anion
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~8.2 | - |
| H4 | ~7.9 | - |
| H6 | ~8.9 | - |
| CH₂ | ~3.8 | ~45 |
| C2 | - | ~158 |
| C3 | - | ~130 |
| C4 | - | ~140 |
| C5 | - | ~118 |
| C6 | - | ~152 |
| CN | - | ~117 |
| CO₂ | - | ~175 |
Note: These are predicted values and would be dependent on the solvent used.
⁷Li NMR spectroscopy is a highly sensitive technique for studying the local environment of the lithium ion. The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment. By observing the ⁷Li NMR spectrum, it would be possible to determine if there is a single lithium species in solution or multiple species in equilibrium, such as solvent-separated ion pairs or contact ion pairs. The linewidth of the ⁷Li signal can also provide information about the dynamics of the lithium ion's interactions with its surrounding ligands.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.
The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode |
| Cyano (C≡N) | 2240 - 2220 | Stretching |
| Carbonyl (C=O) of Carboxylate | 1650 - 1550 | Asymmetric Stretching |
| 1450 - 1360 | Symmetric Stretching | |
| Pyridine Ring | 1600 - 1400 | C=C and C=N Stretching |
The cyano group typically displays a sharp, intense absorption in the region of 2240-2220 cm⁻¹. The carboxylate group will show two characteristic stretching vibrations: an asymmetric stretch at a higher frequency (around 1650-1550 cm⁻¹) and a symmetric stretch at a lower frequency (around 1450-1360 cm⁻¹). The exact positions of these bands are sensitive to the coordination environment of the carboxylate group. The pyridine ring will exhibit several bands in the 1600-1400 cm⁻¹ region due to C=C and C=N stretching vibrations. aps.orgnih.govvulcanchem.com
The interaction between the lithium cation (Li⁺) and the 2-(5-cyanopyridin-2-yl)acetate ligand can be probed by examining the low-frequency region of the IR and Raman spectra. Vibrations involving the Li-O and potentially Li-N bonds are expected in the far-infrared region, typically below 500 cm⁻¹. The coordination of the lithium ion to the carboxylate group can influence the frequencies of the carboxylate stretching vibrations. The difference between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) can provide insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 2-(5-cyanopyridin-2-yl)acetate ligand. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region. These transitions are generally attributed to π → π* and n → π* electronic transitions within the aromatic system.
| Transition | Expected Wavelength Range (nm) | Description |
| π → π | 200 - 300 | High-intensity absorptions due to the promotion of an electron from a π bonding orbital to a π antibonding orbital. |
| n → π | > 300 | Lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen atom) to a π antibonding orbital. |
The presence of the cyano group, being an electron-withdrawing group, can cause a shift in the absorption maxima compared to unsubstituted pyridine. The coordination of the lithium ion may also have a minor effect on the electronic transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be suitable.
The ESI mass spectrum is expected to show a prominent ion corresponding to the intact molecular ion or adducts. The fragmentation pattern would likely involve the loss of small neutral molecules.
Expected Fragmentation Pathways:
Decarboxylation: Loss of CO₂ from the parent ion is a common fragmentation pathway for carboxylic acid salts.
Loss of the acetate side chain: Cleavage of the bond between the pyridine ring and the acetate group.
Fragmentation of the pyridine ring: At higher energies, the pyridine ring itself may undergo fragmentation.
A hypothetical fragmentation pattern is outlined below:
| m/z | Identity |
| [M+H]⁺ or [M+Li]⁺ | Parent molecular ion or adduct |
| [M - CO₂]⁺ | Ion resulting from decarboxylation |
| [C₆H₄N₂]⁺ | Ion corresponding to the 5-cyanopyridine moiety |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational tool for predicting the electronic structure and properties of molecules. For Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate, such studies would provide fundamental insights into its chemical nature. However, specific research applying DFT to this compound has not been identified.
Prediction of Optimized Molecular Geometries and Electronic Structure
A DFT study would theoretically determine the most stable three-dimensional arrangement of atoms in this compound. This would include bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would yield information on the distribution of electron density, molecular orbital energies, and the nature of the ionic bond between the lithium cation and the carboxylate anion.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are crucial for interpreting experimental spectra. By calculating these parameters for a proposed optimized geometry, researchers can validate the computationally derived structure against experimental data. No such comparative studies for this compound are currently published.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), are key to understanding a molecule's reactivity. Analysis of their energy levels and spatial distribution would help in predicting the compound's electrophilic and nucleophilic sites. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from DFT calculations, would further quantify its chemical behavior. This information is not yet available for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior.
Investigation of Conformational Dynamics and Flexibility in Solution
For a molecule like the 2-(5-cyanopyridin-2-yl)acetate anion, which has a flexible acetic acid side chain, MD simulations could reveal the different conformations it adopts in a solvent. Understanding this conformational landscape is important for predicting its interactions with other molecules.
Modeling of Solvent Effects and Ion-Pairing Interactions
MD simulations are particularly useful for modeling how solvent molecules arrange themselves around a solute and how this affects the solute's structure and properties. For this compound, simulations could elucidate the nature of the interaction between the lithium cation and the carboxylate anion in different solvents, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions. This information is fundamental to understanding its behavior in solution, but dedicated studies are currently absent from the literature.
Mechanistic Insights from Computational Modeling
Computational chemistry serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound such as this compound, theoretical modeling, particularly using Density Functional Theory (DFT), can provide profound insights into its formation, transformations, and the critical role of the lithium cation in directing reaction pathways and determining stereochemical outcomes. Although specific computational studies on this exact molecule are not extensively available in public literature, a robust theoretical framework can be constructed by drawing parallels with well-studied analogous systems, such as lithium enolates and pyridylacetic acid derivatives.
Elucidation of Reaction Mechanisms for Synthesis and Transformation
The synthesis of this compound typically involves the deprotonation of 2-(5-cyanopyridin-2-yl)acetic acid or its corresponding ester. Computational modeling can elucidate the mechanism of this fundamental process and subsequent transformations, such as alkylation reactions.
The deprotonation step, forming the lithium enolate, is the initiation point. The resulting enolate is not merely a simple ion pair but is known to exist in solution as aggregates, such as dimers or tetramers, often coordinated with solvent molecules. nih.govacs.org DFT calculations can predict the relative stabilities of these different aggregation states.
A common transformation for such an enolate would be an SN2 alkylation reaction. A hypothetical reaction is the methylation using methyl iodide (CH₃I). Computational modeling of this reaction would proceed by mapping the potential energy surface to identify the transition state (TS) and any intermediates.
Hypothetical Reaction Scheme: (5-cyanopyridin-2-yl)CH-Li⁺ + CH₃I → (5-cyanopyridin-2-yl)CH(CH₃) + LiI
The mechanism would be modeled considering the enolate in its likely monomeric or dimeric form, as studies have shown that deaggregation often precedes the reaction. nih.gov The lithium cation plays a crucial role in this process. It coordinates to the oxygen atom of the enolate and, in the transition state, also interacts with the incoming electrophile's halogen atom. This coordination polarizes the C-I bond of the electrophile, making the methyl carbon more susceptible to nucleophilic attack by the enolate's α-carbon.
Computational calculations would focus on determining the activation energy (ΔG‡) of the transition state. The geometry of the transition state would reveal the synchronous or asynchronous nature of bond-forming (C-C) and bond-breaking (C-I) events.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Methylation of this compound Monomer
| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
|---|---|---|
| Reactants (Enolate + CH₃I) | 0.0 | Li-O: 1.85, Cα-C=O: 1.40 |
| Pre-reaction Complex | -3.5 | Li···I: 3.10 |
| Transition State (TS) | +15.2 | Cα···C(CH₃): 2.20, C(CH₃)···I: 2.45 |
| Products (Alkylated Product + LiI) | -25.8 | Cα-C(CH₃): 1.54 |
Note: These values are hypothetical and serve to illustrate the type of data generated from computational studies.
This data illustrates how computational modeling can quantify the energy landscape of the reaction, confirming the thermodynamic favorability (negative ΔG of products) and providing the kinetic barrier to reaction.
Role of Lithium(1+) in Catalytic Cycles and Stereoselectivity
The lithium cation is not a passive spectator ion; it actively participates in the reaction, influencing both rate and selectivity. In reactions where a new stereocenter is formed, such as an aldol-type addition, the Li⁺ ion is central to controlling the stereochemical outcome.
Consider a hypothetical aldol (B89426) addition to an aldehyde (e.g., acetaldehyde). The lithium enolate can exist as either (Z) or (E) isomers, and the stereoselectivity of the reaction is often highly dependent on this geometry. stackexchange.com The lithium ion's coordination to both the enolate oxygen and the aldehyde's carbonyl oxygen is key to forming a well-defined, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model.
Computational studies are instrumental in evaluating the relative energies of the competing transition states that lead to different stereoisomeric products (e.g., syn vs. anti). The (Z)-enolate typically leads to the syn product, while the (E)-enolate leads to the anti product. DFT calculations can quantify the energy difference (ΔΔG‡) between these diastereomeric transition states, which directly correlates to the diastereomeric ratio (d.r.) of the products.
The role of Li⁺ is to organize the transition state assembly. Its Lewis acidity activates the aldehyde carbonyl, and its fixed coordination sphere dictates the spatial orientation of the reactants. Steric interactions within this organized transition state, for instance, between the aldehyde's substituent and the enolate's substituents, determine which transition state is lower in energy. Generally, (Z)-enolates are observed to be more stereoselective than (E)-enolates, a phenomenon that can be rationalized by analyzing the steric clashes in the respective Zimmerman-Traxler transition states. stackexchange.com
Table 2: Hypothetical DFT-Calculated Transition State Energies for the Aldol Addition of (Z)-Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate to Acetaldehyde
| Transition State | Pathway | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Major Product |
|---|---|---|---|
| TS-Z-syn | Leads to syn product | 12.5 | syn |
| TS-Z-anti | Leads to anti product | 14.8 |
Note: These values are hypothetical. The energy difference (ΔΔG‡ = 2.3 kcal/mol) would correspond to a high diastereomeric ratio in favor of the syn product.
In this hypothetical case, the transition state leading to the syn product is significantly lower in energy, indicating that the reaction would be highly stereoselective. The calculations would reveal that this preference arises from minimizing steric repulsion in the chair-like transition state, a direct consequence of the template effect provided by the coordinating Lithium(1+) ion.
Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the coordination chemistry of the specific compound “this compound” and its corresponding anion as a ligand. The public domain and scientific databases lack specific research findings, such as synthesis, characterization, and application studies, for the coordination complexes of the 2-(5-cyanopyridin-2-yl)acetate anion with transition metals, f-block elements, or p-block elements.
The provided outline requires in-depth, scientifically accurate information for several specific topics, including:
Coordination Chemistry and Metal Complexation Beyond Lithium
Role as a Supporting Ligand in Catalysis:There are no documented examples of this ligand being used in organometallic transformations or catalytic processes.
While general principles of coordination chemistry regarding pyridine-carboxylate ligands exist, applying them to this specific, unstudied compound without direct evidence would amount to speculation and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be constructed.
Modulating Catalytic Activity and Selectivity in Organic Reactions
The coordination of the 2-(5-cyanopyridin-2-yl)acetate ligand to a catalytically active metal center can significantly modulate its activity and selectivity in a variety of organic transformations. The electronic effects of the substituents on the pyridine (B92270) ring play a crucial role in this modulation. The presence of an electron-withdrawing cyano group is expected to decrease the electron density on the pyridine ring, which in turn affects the electron-donating ability of the pyridine nitrogen to the metal center. This can influence the redox potential of the metal and the stability of various intermediates in a catalytic cycle.
For instance, in oxidation catalysis, the presence of electron-withdrawing groups on the pyridine ligand can decrease the stability of high-valent metal-oxo intermediates, thereby increasing their reactivity. unimi.it This principle can be applied to reactions such as the oxidation of hydrocarbons or the epoxidation of olefins, where a more reactive catalytic species is desirable. Conversely, for reactions that proceed through a reductive elimination step, the electronic properties of the ligand can be tuned to facilitate this process.
The chelation of the acetate (B1210297) group can also impart conformational rigidity to the metal complex, which can be advantageous for stereoselective catalysis. By creating a well-defined chiral pocket around the metal center, it is possible to control the approach of the substrate and achieve high levels of enantioselectivity or diastereoselectivity. acs.org The interplay between the electronic effects of the cyano group and the structural constraints imposed by the acetate chelation provides a powerful tool for fine-tuning the catalytic performance of metal complexes.
Research on palladium(II) complexes with substituted pyridine ligands has shown a correlation between the basicity of the ligand and the catalytic efficiency in cross-coupling reactions. nih.govacs.org Generally, more basic ligands lead to higher reaction yields, although steric effects also play a significant role. nih.govacs.org The 2-(5-cyanopyridin-2-yl)acetate ligand, with its electron-withdrawing cyano group, would be expected to be less basic than unsubstituted pyridine. This could influence its effectiveness in catalytic systems where ligand basicity is a key parameter.
Below is a table summarizing the potential effects of the 2-(5-cyanopyridin-2-yl)acetate ligand on the catalytic activity and selectivity of metal complexes in different organic reactions.
| Catalytic Reaction | Potential Effect of the Ligand | Rationale |
| Oxidation Reactions | Increased catalytic activity | The electron-withdrawing cyano group can destabilize high-valent metal-oxo intermediates, making them more reactive. |
| Cross-Coupling Reactions | Modulation of catalytic activity | The electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination steps. |
| Asymmetric Catalysis | Potential for high stereoselectivity | The chelating acetate group can create a rigid chiral environment around the metal center. |
| Polymerization Reactions | Control over polymer properties | The ligand can influence the electronic and steric environment of the metal center, affecting the rate of polymerization and the properties of the resulting polymer. |
Stabilization of Reactive Intermediates in Catalytic Cycles
Furthermore, the π-system of the pyridine ring and the cyano group can participate in π-stacking interactions or other non-covalent interactions with substrates or other species in the catalytic cycle. These interactions can help to pre-organize the reactants in the coordination sphere of the metal, lowering the activation energy of the reaction.
In the context of redox catalysis, the pyridine-containing ligand can also act as a redox-active ligand, capable of storing and releasing electrons during the catalytic cycle. nih.govdntb.gov.ua This can facilitate multi-electron transformations at the metal center without requiring large changes in the formal oxidation state of the metal, which can be energetically demanding. The presence of the cyano group can further modulate the redox properties of the ligand.
The table below outlines how different features of the 2-(5-cyanopyridin-2-yl)acetate ligand can contribute to the stabilization of reactive intermediates in catalytic cycles.
| Ligand Feature | Mechanism of Stabilization | Type of Intermediate Stabilized |
| Chelation by Pyridine and Acetate | Formation of a stable chelate ring, preventing ligand dissociation. | Various catalytic intermediates, including metal-hydrides, metal-alkyls, and metal-oxo species. |
| π-System of the Pyridine Ring | π-stacking interactions with substrates or other ligands. | Transition states and intermediates where substrate pre-organization is important. |
| Redox-Active Pyridine Moiety | Can accept or donate electrons, facilitating multi-electron redox processes. | High-valent or low-valent metal intermediates. |
Supramolecular Chemistry and Directed Self Assembly
Design Principles for Hydrogen Bonding Networks and π-Stacking Interactions
The supramolecular assembly of Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate is significantly governed by the principles of hydrogen bonding and π-stacking. The 2-(5-cyanopyridin-2-yl)acetate ligand possesses distinct functional groups that facilitate these interactions.
Hydrogen Bonding: The carboxylate group is a potent hydrogen bond acceptor. In the protonated ligand, 2-(5-cyanopyridin-2-yl)acetic acid, the carboxylic acid group can act as both a hydrogen bond donor and acceptor, often leading to the formation of dimeric structures through O-H···O interactions. nsf.gov The nitrogen atom of the pyridine (B92270) ring is also a hydrogen bond acceptor. researchgate.netacs.org The interplay between a carboxylic acid and a pyridine moiety can result in robust N–H···N or O–H···N hydrogen bonds, which are fundamental synthons in crystal engineering. researchgate.netias.ac.in The formation of a salt or a co-crystal between a carboxylic acid and a pyridine base is often predictable by the difference in their pKa values. d-nb.info
The combination of hydrogen bonding and π-stacking allows for the formation of varied and complex supramolecular motifs, from simple dimers to extended chains and sheets. d-nb.infonih.gov
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The 2-(5-cyanopyridin-2-yl)acetate ligand is well-suited for the construction of coordination polymers and Metal-Organic Frameworks (MOFs) due to its multiple potential coordination sites. The lithium cation (Li⁺) plays a central role in linking these organic ligands into extended networks.
Coordination Modes: The ligand can coordinate to metal centers in several ways:
The carboxylate group can act as a monodentate, bidentate chelating, or bridging ligand.
The nitrogen atom of the pyridine ring can coordinate to a metal ion.
The nitrile (cyano) group nitrogen can also participate in coordination, although this is generally a weaker interaction.
This versatility allows the ligand to bridge multiple metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. rsc.org Pyridine-carboxylates are widely used linkers in the synthesis of MOFs, where they connect metal ions or clusters (secondary building units, SBUs) into porous frameworks. nih.govmdpi.comnih.govnih.gov
Role of the Lithium Ion: Lithium ions typically exhibit flexible coordination numbers (commonly 4 to 6) and geometries, leading to a diversity of structures. In lithium acetate (B1210297), for example, complex 3D coordination polymers are formed. nih.gov The interaction of Li⁺ with the carboxylate oxygen atoms is a primary driving force for polymerization. The structure of the resulting polymer is influenced by factors such as the stoichiometry, solvent, and the presence of other coordinating species. Superionic conductivity in some lithium compounds is attributed to diverse networks of lithium positions with distinct coordination environments. nih.gov
The table below summarizes the key functional groups of the 2-(5-cyanopyridin-2-yl)acetate ligand and their role in forming coordination polymers.
| Functional Group | Potential Coordination Role | Resulting Structure Element |
| Carboxylate (-COO⁻) | Monodentate, Bidentate, Bridging | Links metal centers (e.g., Li⁺) |
| Pyridine Nitrogen | Lewis Base Coordination | Acts as a node or linker |
| Nitrile Nitrogen (-C≡N) | Weak Coordination | Potential for secondary linking |
Investigation of Host-Guest Chemistry and Inclusion Phenomena
The porous structures of MOFs and other supramolecular assemblies derived from this compound can potentially serve as hosts for small guest molecules. Host-guest chemistry involves the encapsulation of a guest species within the cavity of a larger host molecule or framework. researchgate.netnih.gov
Frameworks as Hosts: MOFs are particularly known for their applications in gas storage, separation, and catalysis, which rely on their defined pore structures and the interactions between the framework and guest molecules. mdpi.comtum.de The size, shape, and chemical nature of the pores in a framework built from 2-(5-cyanopyridin-2-yl)acetate would be determined by the length and rigidity of the ligand and the coordination geometry of the lithium ion.
Interactions within the Cavity: The interior of a potential cavity could be lined with the cyanopyridine moieties of the ligand. These groups can interact with guest molecules through various non-covalent forces, including:
Van der Waals forces: General attractive or repulsive forces between molecules.
Hydrogen bonding: If the guest molecule has hydrogen bond donor or acceptor sites.
π-π interactions: With aromatic guest molecules.
Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are classic examples in host-guest chemistry, forming inclusion complexes that can alter the properties of the guest molecule, such as its solubility. thno.orgfrontiersin.org While discrete macrocycles are not explicitly formed from this ligand, the cavities within a 3D MOF can exhibit similar inclusion behavior. northwestern.edu
Anion-π Interactions and Their Role in Supramolecular Architecture
Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic system. researchgate.netrsc.org The pyridine ring in 2-(5-cyanopyridin-2-yl)acetate, especially when protonated or coordinated to a metal, is electron-deficient and thus a candidate for such interactions. The presence of the electron-withdrawing cyano group further enhances this electron deficiency.
Nature of the Interaction: The interaction involves the anion being situated above the face of the aromatic ring, attracted by the positive quadrupole moment of the π-system. These interactions are increasingly recognized for their importance in chemical and biological systems, with interaction energies that can be significant (approx. 20–50 kJ mol⁻¹). rsc.org
In the context of lithium-based materials, anion-π interactions have been shown to influence battery properties by affecting the behavior of electrolyte anions near redox-active organic molecules. rsc.orgnih.gov For this compound, this type of interaction adds another layer of complexity and control to its self-assembly, complementing the more conventional hydrogen bonds and π-stacking.
Advanced Reactivity and Chemical Transformations
Reactions Involving the Cyano Group
The electron-withdrawing nature of the pyridine (B92270) ring influences the reactivity of the cyano group, making it susceptible to a range of transformations.
The cyano group of 2-(5-cyanopyridin-2-yl)acetate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxamide and subsequently the carboxylic acid. The reaction pathway and product distribution can be controlled by the reaction conditions. google.comlibretexts.org
Under basic conditions, such as in the presence of a hydroxide (B78521) source, the nitrile is converted to the amide, 2-(5-(aminocarbonyl)pyridin-2-yl)acetic acid. google.com Further hydrolysis under more stringent basic conditions or prolonged reaction times can lead to the formation of the dicarboxylic acid, pyridine-2,5-dicarboxylic acid, after acidification. google.comgoogle.com The hydrolysis of cyanopyridines can be performed continuously under substantially adiabatic conditions to produce either the amide or the carboxylic acid in high yields. google.com
Acid-catalyzed hydrolysis, typically employing a strong mineral acid like hydrochloric acid, also proceeds through an amide intermediate to furnish the carboxylic acid. libretexts.org The choice between acidic and basic hydrolysis can be influenced by the compatibility of other functional groups within the molecule.
Table 1: Products of Cyano Group Hydrolysis
| Starting Material | Reagents and Conditions | Major Product |
| Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate | 1. NaOH (aq), heat 2. H₃O⁺ | 2-(5-carboxypyridin-2-yl)acetic acid |
| This compound | H₂O, MnO₂ catalyst, heat | 2-(5-(aminocarbonyl)pyridin-2-yl)acetic acid |
| This compound | Dilute HCl, heat | 2-(5-carboxypyridin-2-yl)acetic acid |
This table presents expected products based on the general reactivity of cyanopyridines.
The cyano group can be reduced to a primary amine, yielding 2-(5-(aminomethyl)pyridin-2-yl)acetic acid. This transformation is typically achieved using reducing agents capable of converting nitriles to amines. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the pyridine ring or the carboxylic acid. organic-chemistry.org Milder reducing agents like sodium borohydride (B1222165) in the presence of a cobalt catalyst can also be employed for the reduction of nitriles. organic-chemistry.org
Reductive amination is another powerful method for the synthesis of amines. harvard.edumasterorganicchemistry.com
Table 2: Reduction of the Cyano Group
| Starting Material | Reducing Agent | Product |
| This compound | 1. LiAlH₄, THF 2. H₂O | 2-(5-(aminomethyl)pyridin-2-yl)acetic acid |
| This compound | H₂, Pd/C, EtOH | 2-(5-(aminomethyl)pyridin-2-yl)acetic acid |
| This compound | NaBH₄, CoCl₂ | 2-(5-(aminomethyl)pyridin-2-yl)acetic acid |
This table illustrates potential reduction products based on established methods for nitrile reduction.
The nitrile group can undergo nucleophilic addition. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon-nitrogen triple bond to form metalloimines, which can be subsequently hydrolyzed to ketones.
The cyano group can also participate in cycloaddition reactions. For instance, in [5+2] cycloaddition reactions, oxidopyrylium ylides can react with nitriles, although this is less common for unactivated nitriles. nih.govresearchgate.net The electron-withdrawing nature of the pyridine ring may enhance the reactivity of the cyano group as a dipolarophile in 1,3-dipolar cycloadditions.
Reactivity of the Acetate (B1210297) Moiety
The acetate group of this compound provides a handle for various transformations, including esterification, amidation, and reactions involving the alpha-carbon.
The corresponding carboxylic acid, 2-(5-cyanopyridin-2-yl)acetic acid, can be readily converted to a variety of esters through Fischer esterification with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester.
Amidation of 2-(5-cyanopyridin-2-yl)acetic acid can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with a primary or secondary amine. researchgate.net Direct amidation is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under thermal conditions.
Table 3: Ester and Amide Formation
| Starting Material | Reagents | Product |
| 2-(5-cyanopyridin-2-yl)acetic acid | R'OH, H⁺ (cat.) | Alkyl 2-(5-cyanopyridin-2-yl)acetate |
| 2-(5-cyanopyridin-2-yl)acetic acid | 1. SOCl₂ 2. R'R''NH | N,N-dialkyl-2-(5-cyanopyridin-2-yl)acetamide |
| 2-(5-cyanopyridin-2-yl)acetic acid | R'NH₂, DCC | N-alkyl-2-(5-cyanopyridin-2-yl)acetamide |
This table outlines common synthetic routes to esters and amides from the corresponding carboxylic acid.
Decarboxylation of 2-(5-cyanopyridin-2-yl)acetic acid to yield 5-cyano-2-methylpyridine can be challenging under normal conditions. However, decarboxylation of pyridinecarboxylic acids can be facilitated under certain conditions, such as in the presence of a catalyst or at high temperatures. organic-chemistry.orgresearchgate.net For instance, visible-light photoredox catalysis has been shown to effect the decarboxylation of carboxylic acids. acs.org
The methylene (B1212753) group of the acetate moiety is activated by the adjacent pyridine ring and the carboxylate group. Deprotonation with a strong base can generate a carbanion, which can then participate in various anionic transformations. This nucleophilic species can react with a range of electrophiles, such as alkyl halides (alkylation), aldehydes (aldol-type condensation), and ketones. These reactions allow for the elaboration of the side chain at the 2-position of the pyridine ring.
Pyridine Ring Functionalization and Derivatization
The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing cyano group (-CN) at the 5-position and the acetate group at the 2-position. This electronic profile makes the ring generally resistant to conventional functionalization methods, particularly those involving electrophilic attack.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. For pyridine and its derivatives, these reactions are notably more challenging than for benzene. wikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical SEAr conditions, further increasing this deactivation. youtube.com
The combined electron-withdrawing effects of the nitrogen heteroatom, the 5-cyano group, and the 2-acetate (B119210) group render the pyridine ring in this compound exceptionally unreactive towards electrophiles. Direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to require exceptionally harsh conditions and are likely to result in low yields, if they proceed at all. youtube.com
Regioselectivity: In the rare instances that electrophilic substitution occurs on a deactivated pyridine ring, the substitution is directed to the 3-position (meta to the nitrogen). youtube.com For the compound , this would correspond to the C3 or C4 positions. The C3 position is meta to the nitrogen and ortho to the acetate group, while the C4 position is meta to the nitrogen and meta to both the cyano and acetate groups. Predicting the precise outcome between these positions without experimental data is difficult, but the C4 position might be slightly favored due to reduced steric hindrance and being meta to all deactivating groups.
Activation Strategies: To overcome the inherent low reactivity, a common strategy for pyridines is conversion to the corresponding pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. wikipedia.orgnih.gov Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. For 2-(5-cyanopyridin-2-yl)acetate, this would be a viable, albeit indirect, route to introduce electrophiles at the C4 position.
| Reaction Type | Expected Reactivity | Probable Conditions | Predicted Regioselectivity |
| Nitration | Extremely low | Fuming H₂SO₄ / HNO₃, high temp. | C4 position (meta) |
| Halogenation | Extremely low | Halogen with strong Lewis acid, high temp. | C4 position (meta) |
| Sulfonation | Extremely low | Fuming H₂SO₄, high temp. | C4 position (meta) |
| Friedel-Crafts | Not expected to occur | AlCl₃ with alkyl/acyl halide | N/A |
| This table presents predicted outcomes based on the general reactivity of deactivated pyridine systems. |
Ligand Exchange Reactions in Coordination Complexes
The 2-(5-cyanopyridin-2-yl)acetate anion is a versatile potential ligand for metal ions, possessing multiple coordination sites: the pyridine nitrogen, the two oxygen atoms of the carboxylate group, and the nitrogen of the cyano group. This allows it to act as a monodentate, bidentate, or even a bridging polydentate ligand, facilitating the formation of diverse coordination complexes and polymers. The coordination behavior will be influenced by the nature of the metal ion, the solvent, and the presence of other competing ligands. A related compound, 5-aminopyridine-2-carboxylic acid, has been shown to form coordination polymers with lanthanide and transition metal ions. nih.gov
A ligand exchange reaction involves the replacement of one or more ligands in a coordination complex by other ligands. researchgate.net The lability of the 2-(5-cyanopyridin-2-yl)acetate ligand in a hypothetical complex, [M(2-(5-cyanopyridin-2-yl)acetate)n], would depend on several factors, including the strength of the metal-ligand bonds and the concentration and nucleophilicity of the incoming ligand.
Factors Influencing Ligand Exchange:
Nature of the Metal Ion: The strength of the coordination bond varies with the metal. For instance, bonds to alkali metals like the initial lithium ion are primarily ionic and labile, while bonds to transition metals will have a higher degree of covalent character and may be more inert.
Coordinating Atoms: The acetate group can chelate to a metal ion via its two oxygen atoms, forming a stable ring structure which would be less susceptible to exchange than a monodentate coordination through the pyridine nitrogen alone.
Incoming Ligand: Stronger coordinating ligands, such as chelating agents like ethylenediamine (B42938) or ligands with softer donor atoms for soft metal centers, would be more likely to displace the 2-(5-cyanopyridin-2-yl)acetate ligand.
Solvent Effects: Polar, coordinating solvents can participate in the exchange process, potentially forming solvated metal intermediates.
Given its structure, the 2-(5-cyanopyridin-2-yl)acetate ligand could be displaced from a metal center by ligands that form more thermodynamically stable complexes. For example, in an aqueous solution of a transition metal complex, the addition of a strong chelating agent like EDTA would likely lead to the complete displacement of the pyridine-acetate ligand. Similarly, the addition of a high concentration of a simple monodentate ligand like ammonia (B1221849) could potentially displace it through mass action.
| Metal Complex Type | Potential Incoming Ligands | Expected Outcome |
| Transition Metal Complex (e.g., with Cu²⁺, Co²⁺) | Stronger Chelating Agents (e.g., EDTA, bipyridine) | Complete ligand exchange |
| High concentration of monodentate ligands (e.g., NH₃, CN⁻) | Partial or complete exchange, equilibrium-dependent | |
| Lanthanide Complex (e.g., with Eu³⁺, Tb³⁺) | Multidentate oxygen-donor ligands | Possible exchange, dependent on relative stability constants |
| This table outlines plausible ligand exchange scenarios based on general principles of coordination chemistry. |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate would likely commence with the preparation of the parent ligand, 2-(5-cyanopyridin-2-yl)acetic acid. A plausible synthetic route for this ligand is the reaction of 2-chloro-5-cyanopyridine (B21959) with a suitable acetate (B1210297) equivalent, followed by hydrolysis. The subsequent formation of the lithium salt can be achieved through a straightforward acid-base reaction with a lithium source such as lithium hydroxide (B78521) or lithium carbonate in an appropriate solvent.
Future research in this area should focus on developing green and sustainable synthetic methods. This could involve exploring one-pot syntheses, utilizing environmentally benign solvents, and investigating catalytic routes to improve yield and reduce waste. The development of scalable and cost-effective synthetic protocols will be crucial for the potential future applications of this compound.
A proposed reaction scheme is as follows:
Step 1: Synthesis of 2-(5-cyanopyridin-2-yl)acetic acid
Starting Materials: 2-chloro-5-cyanopyridine and diethyl malonate
Reaction: Nucleophilic aromatic substitution followed by hydrolysis and decarboxylation.
Step 2: Synthesis of this compound
Starting Materials: 2-(5-cyanopyridin-2-yl)acetic acid and Lithium Hydroxide
Reaction: Acid-base neutralization.
Exploration of Advanced Materials Science Applications (e.g., Conductive Polymers, Sensors)
The molecular structure of this compound suggests its potential as a building block for advanced materials. The presence of the nitrile group and the aromatic pyridine (B92270) ring could facilitate π-π stacking interactions, leading to the formation of supramolecular assemblies and coordination polymers.
Conductive Polymers: The incorporation of this lithium salt into polymer matrices could enhance ionic conductivity. The lithium ions can act as charge carriers, making these materials suitable for applications in solid-state electrolytes for lithium-ion batteries. Future research could involve the synthesis of polymers functionalized with the 2-(5-cyanopyridin-2-yl)acetate moiety to create novel single-ion conductors.
Sensors: The pyridine nitrogen and the cyano group are potential coordination sites for other metal ions. This suggests that materials incorporating this ligand could be developed as chemical sensors. A change in the photophysical properties, such as fluorescence or color, upon binding to a specific analyte could form the basis of a sensing mechanism. Research in this direction would involve studying the coordination of the ligand to various metal ions and evaluating the selectivity and sensitivity of the response.
In-Depth Mechanistic Studies of Specific Reactivity Patterns
A thorough understanding of the reactivity of this compound is essential for its rational application. The interplay between the lithium cation, the carboxylate group, the pyridine ring, and the cyano group can lead to complex and interesting chemical behavior.
Mechanistic studies could focus on:
Coordination Chemistry: Investigating the coordination modes of the 2-(5-cyanopyridin-2-yl)acetate ligand with a variety of transition metals and lanthanides. This would involve single-crystal X-ray diffraction studies to determine the solid-state structures of the resulting complexes.
Host-Guest Chemistry: The potential for the pyridylacetate scaffold to form host-guest complexes with small molecules could be explored. The cyano group can act as a hydrogen bond acceptor, enabling the formation of specific interactions.
Thermal Decomposition: A detailed thermal analysis (TGA/DSC) would provide insights into the thermal stability of the compound and the decomposition pathways. This information is critical for assessing its suitability for applications at elevated temperatures.
An illustrative table of expected thermal analysis data is presented below.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Dehydration | 100 - 150 | ~5% | Loss of lattice water |
| Decomposition | 250 - 400 | ~45% | Decomposition of the organic ligand |
| Final Residue | > 400 | - | Formation of Lithium Carbonate/Oxide |
Rational Design of Multifunctional Systems Incorporating the Pyridylacetate Scaffold
The ultimate goal of this research direction is to utilize the fundamental knowledge gained from synthetic, materials, and mechanistic studies to design and create multifunctional systems. The 2-(5-cyanopyridin-2-yl)acetate ligand is a prime candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored properties.
By carefully selecting the metal nodes and reaction conditions, it may be possible to create materials that exhibit a combination of properties, such as:
Luminescence and Magnetism: Combining the ligand with lanthanide ions could lead to materials with interesting photoluminescent and magnetic properties.
Porosity and Catalysis: The design of porous MOFs incorporating this ligand could result in materials with applications in gas storage, separation, and heterogeneous catalysis. The functional groups within the pores could be engineered to promote specific catalytic reactions.
Q & A
Q. What are the established synthetic routes for Lithium(1+) 2-(5-cyanopyridin-2-yl)acetate, and what are their respective yields and limitations?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Route A: Reacting 2-chloro-5-cyanopyridine with lithium 2-hydroxyacetate in anhydrous DMF using sodium methoxide as a base (yield: ~65-70%) .
- Route B: Direct lithiation of 2-(5-cyanopyridin-2-yl)acetic acid using lithium hydroxide in ethanol (yield: ~80-85%) .
Limitations: Route A may produce impurities from incomplete substitution, requiring rigorous purification via recrystallization. Route B demands strict anhydrous conditions to avoid hydrolysis of the nitrile group.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Purity: HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect residual solvents or unreacted starting materials .
- Structural Confirmation:
Advanced Research Questions
Q. What mechanistic insights exist for the role of the lithium counterion in stabilizing the 2-(5-cyanopyridin-2-yl)acetate anion?
Methodological Answer: Lithium ions enhance solubility in polar aprotic solvents (e.g., DMSO) via strong ion-dipole interactions. Computational studies (DFT) suggest:
Q. How can researchers resolve discrepancies in reported spectroscopic data for derivatives of 2-(5-cyanopyridin-2-yl)acetate?
Methodological Answer: Discrepancies often arise from solvent effects or hydration states. To address:
- Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6) and control humidity during sample preparation .
- Cross-Validation: Compare C NMR chemical shifts of the nitrile group (δ ~115-120 ppm) across multiple batches .
- X-ray Crystallography: Resolve ambiguous proton assignments by determining the crystal structure of a derivative (e.g., ethyl ester analog) .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- Activation of the Pyridyl Ring: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) by substituting the 5-cyano group with a boronic ester .
- Protection/Deprotection: Temporarily protect the acetate group as a tert-butyl ester to prevent side reactions during lithiation .
- Reaction Monitoring: Employ in-situ IR spectroscopy to track nitrile group conversion (C≡N stretch at ~2230 cm) .
Data Contradiction Analysis
Q. How should conflicting data on the thermal stability of this compound be addressed?
Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~200°C, but some studies report variability (±15°C). To reconcile:
- Controlled Conditions: Ensure samples are fully anhydrous (pre-dry at 100°C under vacuum) to exclude moisture-induced degradation .
- Kinetic Studies: Use differential scanning calorimetry (DSC) to measure activation energy () for decomposition, comparing batches synthesized via different routes .
Methodological Tables
Q. Table 1. Comparative Yields of Synthetic Routes
| Route | Reagents | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | 2-Cl-5-cyanopyridine + LiOAc | DMF | 65-70 | 92-95 |
| B | 2-(5-CN-pyridyl)acetic acid + LiOH | Ethanol | 80-85 | 98-99 |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Key Signal | Expected Value |
|---|---|---|
| H NMR | Pyridyl H (C6) | δ 8.6 ppm (d, J=5 Hz) |
| ESI-MS | [M–Li] | m/z 175.05 |
| IR | C≡N Stretch | 2230 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
